molecular formula C20H16ClN5O B14661213 N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide CAS No. 52128-28-6

N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide

Cat. No.: B14661213
CAS No.: 52128-28-6
M. Wt: 377.8 g/mol
InChI Key: BJJHXYFBMCWSPM-UHFFFAOYSA-N
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Description

N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide is a synthetic organic compound that belongs to the class of formamides. This compound is characterized by the presence of a chloronaphthalene moiety and a quinazoline derivative, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chloronaphthalene Intermediate: Starting with naphthalene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride to obtain 6-chloronaphthalene.

    Synthesis of the Quinazoline Derivative: The quinazoline derivative can be synthesized through a series of reactions starting from anthranilic acid, involving cyclization and amination steps.

    Coupling Reaction: The final step involves the coupling of the chloronaphthalene intermediate with the quinazoline derivative using formamide as a reagent under specific conditions such as elevated temperature and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]acetamide
  • N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide

Uniqueness

N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloronaphthalene moiety and a quinazoline derivative makes it a versatile compound for various applications.

Properties

CAS No.

52128-28-6

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide

InChI

InChI=1S/C20H16ClN5O/c21-15-4-2-14-9-16(5-3-13(14)8-15)26(11-27)10-12-1-6-18-17(7-12)19(22)25-20(23)24-18/h1-9,11H,10H2,(H4,22,23,24,25)

InChI Key

BJJHXYFBMCWSPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN(C=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)C(=NC(=N2)N)N

Origin of Product

United States

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